TK-216 -

TK-216

Catalog Number: EVT-285756
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TK-216 is a potent and selective EWS-FLI1 inhibitor in early clinical development for the treatment of Ewing Sarcoma. TK-216 is an analog of YK-4-279 inhibitor of EWS-FLI1, which is 3-4 fold more potent with excellent drug-like properties. TK-216 potently inhibits the proliferation of ES cells. Induces apoptosis in a dose -dependent manner as measured by caspase-3 activity in multiple ES cell lines with distinct translocation variants.
Source and Classification

TK-216 was developed by Oncternal Therapeutics and has been classified as an antilymphoma agent. It is primarily recognized for its role in targeting oncogenic transcription factors through the inhibition of their interactions with RNA helicases. The compound is currently being evaluated in clinical trials for its efficacy against Ewing sarcoma and other malignancies characterized by ETS factor overexpression .

Synthesis Analysis

Methods of Synthesis

The synthesis of TK-216 involves several chemical reactions that focus on creating a compound that can effectively bind to the target proteins. The initial compound, YK-4-279, underwent modifications to enhance its potency and selectivity towards the EWS-FLI1 fusion protein. The synthesis process typically includes:

  1. Formation of the Core Structure: Utilizing indolinone chemistry to construct the central scaffold of TK-216.
  2. Functionalization: Introducing various functional groups that improve binding affinity and bioavailability.
  3. Purification: High-performance liquid chromatography is commonly employed to ensure the purity of the synthesized compound, which is critical for biological assays .

Technical Details

The synthetic route involves multiple steps, including cyclization reactions and the introduction of halogen substituents, which are essential for enhancing the compound's biological activity. The final product is characterized by its solid form, typically appearing white to off-white, with a molecular weight of approximately 376.23 g/mol .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C19H16Cl2N2O3
  • Molecular Weight: 376.23 g/mol
  • Appearance: Solid, white to off-white color
  • Purity: 99.84% as determined through analytical methods .
Chemical Reactions Analysis

Reactions Involved

TK-216 primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicases, which are crucial for the transcriptional regulation of genes involved in cell survival.

Technical Details

In vitro studies have demonstrated that TK-216 induces apoptosis in various cancer cell lines by activating caspase pathways and decreasing levels of anti-apoptotic proteins like Mcl-1. This effect has been quantified using assays such as the alamar blue assay and flow cytometry for cell cycle analysis .

Mechanism of Action

TK-216 exerts its effects by disrupting critical protein-protein interactions between the EWS-FLI1 fusion protein and RNA helicases. This disruption leads to decreased transcriptional activity of oncogenes regulated by these factors, ultimately resulting in reduced tumor growth and increased apoptosis in cancer cells.

Data on Mechanism

Research has shown that treatment with TK-216 leads to:

  • Increased levels of cleaved Poly-(ADP-ribose) polymerase (PARP), indicating activation of apoptotic pathways.
  • Downregulation of Mcl-1 protein levels, which is vital for cell survival in many hematologic malignancies .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: White to off-white
  • Melting Point: Not specified in available data but typically assessed during characterization.

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide; specific solubility parameters need to be determined experimentally.
  • Stability: Stability under various conditions (e.g., temperature, light) should be evaluated as part of formulation development.

Relevant analyses typically involve high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .

Applications

TK-216 has significant potential in scientific research and clinical applications:

  1. Cancer Treatment: Primarily being studied for its efficacy against Ewing sarcoma and other malignancies driven by ETS factors.
  2. Combination Therapies: Research indicates that TK-216 may enhance the effectiveness of other antineoplastic agents when used in combination, particularly those targeting BCL-2 family proteins like venetoclax .
  3. Preclinical Studies: Ongoing studies focus on understanding its full therapeutic potential across different types of cancers characterized by aberrant ETS factor activity .
Molecular Mechanisms of TK-216 in Oncogenic Pathways

Inhibition of E26-Transformation-Specific (ETS) Transcription Factor Activity

The ETS family of transcription factors regulates critical cellular processes, including proliferation, apoptosis, and differentiation. Aberrant ETS activity drives oncogenesis in diverse malignancies. TK-216 (formerly ONCT-216), a small-molecule inhibitor derived from YK-4-279, disrupts oncogenic ETS function through targeted protein-protein interaction interference [1] [5].

Disruption of ETS-RNA Helicase Interactions in Hematopoietic Malignancies

TK-216's primary mechanism involves blocking the interaction between ETS transcription factors and RNA helicases (DDX5/DHX9). This interaction is essential for the transcriptional activity of oncogenic ETS fusions and overexpressed factors. In pediatric acute myeloid leukemia (AML) and B-cell acute lymphoid leukemia (B-ALL), TK-216 binds to PU.1/SPI1 and related ETS factors, preventing their association with RNA helicases. This disruption induces:

  • Growth inhibition: Dose-dependent reduction in leukemic cell viability (IC50 range: 292–1112 nM across subtypes) with minimal toxicity to normal peripheral blood mononuclear cells [1] [5]
  • Transcriptional dysregulation: Downstream suppression of pro-survival gene networks
  • Selective cytotoxicity: >70% apoptosis in MV4-11 (AML, KMT2A-AFF1 fusion) and SUP-B15 (B-ALL, BCR-ABL1 fusion) cells at 1 µM within 72h [1]

Table 1: Antiproliferative Effects of TK-216 Across Hematologic Malignancies

Cell TypeGenetic AlterationIC50 (nM)Key Functional Consequences
ABC-DLBCLSPIB overexpression375Cell cycle arrest, caspase-3 activation
GCB-DLBCLSPI1 overexpression374PU.1 degradation, mitochondrial apoptosis
AML (MV4-11)KMT2A-AFF1, FLT3-ITD339Mcl-1 suppression, PARP cleavage
B-ALL (SUP-B15)BCR-ABL1436Inhibition of migration, cell cycle arrest
ALCLNPM-ALK193Synergy with venetoclax

Suppression of PU.1/SPI1-Mediated Transcriptional Dysregulation

In >80% of pediatric AML and B-ALL cases, SPI1 (encoding PU.1) is aberrantly expressed or mutated. TK-216 directly targets PU.1, a master regulator of hematopoietic differentiation:

  • PU.1 degradation: Dose-dependent reduction of PU.1 protein levels in THP-1 (AML, KMT2A-MLLT3) and REH (B-ALL, ETV6-RUNX1) cells, confirmed by immunoblotting [1]
  • Dual pathway inhibition:
  • Blocks PU.1 interaction with co-factors required for leukemogenic transcription
  • Suppresses Mcl-1 expression (↓80% at 1 µM), overcoming venetoclax resistance in FLT3-mutated AML [1] [4]
  • Microenvironment disruption: Reverses bone-marrow-mediated survival signals by modulating PU.1-dependent cytokine responses [1]

Off-Target Mechanisms of Cytotoxicity

Microtubule Destabilization via TUBA1B Interaction

Forward-genetic screens in Ewing sarcoma revealed an unexpected microtubule-targeting mechanism:

  • TUBA1B mutations: Recurrent resistance-conferring mutations in the α-tubulin gene TUBA1B (e.g., A19V, R64W) identified in TK216-resistant clones [3] [6]
  • Microtubule destabilization:
  • Direct inhibition of microtubule polymerization in vitro (IC50 = 3.2 µM)
  • Disruption of mitotic spindles and induction of G2/M arrest
  • Phenocopied by vinca alkaloids but distinct from ETS inhibition [3]
  • Pan-cancer applicability: Activity in EWSR1-FLI1-negative models explains TK216's efficacy in prostate cancer and lymphoma [6]

Synergistic Effects with Microtubule-Targeting Agents

TK-216's microtubule activity enables potent combinatorial effects:

  • Vincristine synergy:
  • 4.2-fold increase in apoptosis vs. monotherapy in Ewing sarcoma xenografts
  • Enabled dose reduction of both agents to mitigate toxicity [3] [6]
  • Epigenetic enhancers:
  • 5-Azacitidine priming sensitizes leukemic cells by upregulating ETS target vulnerability (↓EC50 by 60%) [1] [4]
  • BCL-2 inhibition: Overcomes venetoclax resistance in AML by concurrent Mcl-1 suppression and microtubule disruption

Table 2: Synergistic Combinations with TK-216 in Preclinical Models

Combination AgentCancer TypeSynergy Index (CI)Mechanistic Basis
VenetoclaxAML (venetoclax-resistant)0.32Mcl-1 suppression + BCL-2 inhibition
VincristineEwing sarcoma0.28Dual microtubule destabilization
5-AzacitidineB-ALL (KMT2A-rearranged)0.41Epigenetic priming of ETS target expression
LenalidomideDLBCL0.37Immunomodulation + SPIB degradation

CI < 0.9 indicates synergism; CI < 0.3 indicates strong synergism [1] [2] [3]

Properties

Product Name

TK-216

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

TK-216; TK 216; TK216;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.